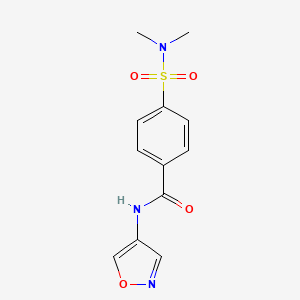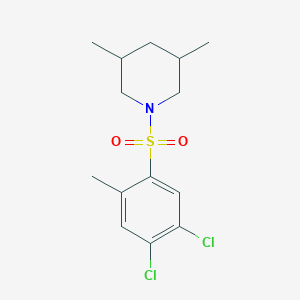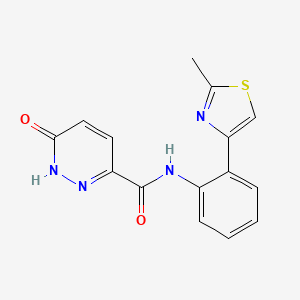![molecular formula C12H21NO2 B2477274 Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate CAS No. 2287262-82-0](/img/structure/B2477274.png)
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.4]octane-7-carboxylate.
Mécanisme D'action
The mechanism of action of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is not fully understood. However, studies have shown that this compound has a high affinity for dopamine D2 receptors. This suggests that this compound may act as a dopamine D2 receptor antagonist, similar to other antipsychotic agents.
Biochemical and Physiological Effects:
Studies have shown that this compound has a lower propensity for extrapyramidal side effects compared to other antipsychotic agents. This suggests that this compound may have a more favorable safety profile. Additionally, studies have shown that this compound has a high affinity for dopamine D2 receptors, which are known to be involved in the pathophysiology of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate in lab experiments include its high purity and potential as a chiral auxiliary. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for research on Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate. One direction is to further investigate its potential as an antipsychotic agent. This could involve studying its efficacy and safety in clinical trials. Another direction is to investigate its potential as a chiral auxiliary in the synthesis of chiral compounds. This could involve studying its enantioselectivity and optimizing its use in organic synthesis. Finally, future research could investigate the mechanism of action of this compound to gain a better understanding of its pharmacological properties.
Méthodes De Synthèse
The synthesis of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been achieved using different methods. One method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminocyclohexane in the presence of triethylamine. Another method involves the reaction of tert-butyl 3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylate with 1,2-diaminocyclohexane in the presence of sodium hydride. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an antipsychotic agent. Studies have shown that this compound has a high affinity for dopamine D2 receptors, which are known to be involved in the pathophysiology of schizophrenia. Additionally, this compound has been shown to have a lower propensity for extrapyramidal side effects compared to other antipsychotic agents.
In the field of organic chemistry, this compound has been studied for its potential as a chiral auxiliary. Studies have shown that this compound can be used to synthesize chiral compounds with high enantioselectivity.
Propriétés
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-12(8-13-9)5-4-6-12/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXOFHPYBJYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)


![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)

![2-(4-Ethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2477211.png)
